

A Comparative Guide to Azido-PEG4 Linkers: Oxazolidin-2-one vs. Acid Functionality

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Compound of Interest

Compound Name: **Azido-PEG4-oxazolidin-2-one**

Cat. No.: **B3415395**

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In the landscape of bioconjugation and drug development, the choice of a chemical linker is critical to the success of constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the plethora of available options, bifunctional linkers featuring a polyethylene glycol (PEG) spacer and an azide group for "click" chemistry are particularly popular due to their favorable properties. This guide provides a detailed comparison of two such linkers: **Azido-PEG4-oxazolidin-2-one** and Azido-PEG4-acid, offering insights into their respective reactivities, applications, and performance to aid researchers in selecting the optimal tool for their specific needs.

Chemical and Physical Properties

Both **Azido-PEG4-oxazolidin-2-one** and Azido-PEG4-acid are hydrophilic, bifunctional linkers that incorporate a four-unit PEG spacer and a terminal azide group.^{[1][2]} The azide moiety serves as a versatile handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), which are cornerstone reactions of click chemistry.^{[3][4]} The key distinction between these two molecules lies in their second functional group, which dictates their orthogonal reactivity and, consequently, their applications.

| Property | Azido-PEG4-oxazolidin-2-one | Azido-PEG4-acid |
|----------------------------|--|--|
| Molecular Formula | C13H24N4O6[2] | C11H21N3O6[5] |
| Molecular Weight | 332.4 g/mol [2] | 291.3 g/mol [5] |
| CAS Number | 1919045-03-6[2] | 1257063-35-6[5] |
| Second Functional Group | Oxazolidin-2-one | Carboxylic Acid |
| Reactivity of Second Group | Copper-catalyzed N-arylation of heterocycles (e.g., pyrrole, imidazole, indole)[2] | Amide bond formation with primary amines (requires activation with EDC, HATU, etc.)[1][5] |
| Solubility | Soluble in aqueous media[2] | Soluble in aqueous media[1][5] |
| Purity | ≥ 98%[2] | >95% (HPLC)[5] |
| Storage Conditions | -20°C[2] | -20°C, Desiccate[5] |

Reactivity and Applications

The divergent reactivity of the oxazolidin-2-one and carboxylic acid functionalities leads to their application in distinct synthetic strategies.

Azido-PEG4-acid is a widely utilized linker in bioconjugation.[1][6] The terminal carboxylic acid can be readily activated to react with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds.[4][7] This well-established conjugation chemistry, combined with the azide's compatibility with click chemistry, makes it a workhorse for creating a variety of bioconjugates. Its applications span from the labeling of proteins and antibodies to the synthesis of ADCs and PROTACs.[1][8] The hydrophilic PEG4 spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[8]

Azido-PEG4-oxazolidin-2-one, in contrast, offers a more specialized reactivity profile. The oxazolidin-2-one group functions as an efficient ligand for the copper-catalyzed N-arylation of nitrogen-containing heterocycles like pyrroles, imidazoles, and indoles.[2] This type of reaction is less common in standard bioconjugation protocols compared to amide bond formation but can be a powerful tool for linking molecules that contain these specific heterocyclic motifs. This

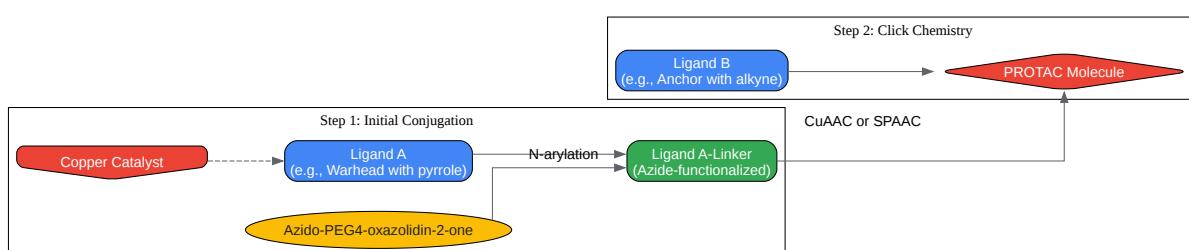
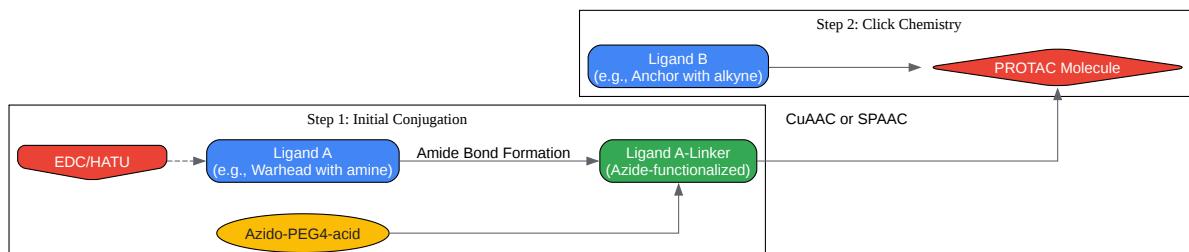
makes **Azido-PEG4-oxazolidin-2-one** a valuable reagent for the synthesis of complex small molecules and for applications where site-specific conjugation to a heterocyclic moiety is desired.

Experimental Workflows and Methodologies

The choice between these two linkers will fundamentally alter the experimental workflow for synthesizing a desired bioconjugate. Below are generalized protocols and diagrams illustrating their use in the context of PROTAC synthesis, a common application for such linkers.[\[9\]](#)[\[10\]](#)

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC involves the sequential or convergent connection of a target protein-binding ligand (warhead) and an E3 ligase-binding ligand (anchor) via a linker.[\[10\]](#)[\[11\]](#) The azide-PEG4 linkers can be incorporated in several ways, with the following diagrams illustrating a common strategy where the linker is first attached to one of the ligands, followed by a click chemistry reaction to attach the second ligand.



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